
5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride
説明
an impurity of Carteolol
作用機序
Mode of Action
Carteolol Impurity H HCl acts as a beta-adrenergic receptor-blocking agent . The primary mechanism of its ocular hypotensive action in reducing intraocular pressure is most likely a decrease in aqueous humor production . This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade .
Biochemical Pathways
The compound’s interaction with beta-adrenergic receptors leads to a decrease in aqueous humor production, which is a key factor in the regulation of intraocular pressure . This can affect the biochemical pathways involved in the production and drainage of aqueous humor, thereby influencing intraocular pressure and potentially mitigating the risk of glaucomatous visual field loss and optic nerve damage .
Pharmacokinetics
The pharmacokinetics of Carteolol Impurity H HCl involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound shows a bioavailability of 85% . It is metabolized in the liver, with an elimination half-life of 6–8 hours . About 50–70% of the compound is excreted through the kidneys . These properties impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The primary result of Carteolol Impurity H HCl’s action is the reduction of elevated, as well as normal, intraocular pressure . This can be beneficial in conditions such as chronic open-angle glaucoma and intraocular hypertension . The compound achieves this effect with little or no impact on pupil size or accommodation .
生物活性
5-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-2(1H)-quinolinone monohydrochloride, a compound with the molecular formula C16H23ClN2O3, is a derivative of quinolinone that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a quinolinone core substituted with a hydroxypropoxy group and a tert-butyl amino group. Its structural characteristics are significant for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized in the following key areas:
- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals and reduce oxidative stress.
- Mechanisms of Action : The compound may interact with specific cellular pathways to exert its effects.
Anticancer Activity
Recent studies have focused on the cytotoxic effects of this compound against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes key findings from relevant studies:
These findings suggest that the compound induces apoptosis and inhibits proliferation in cancer cells, potentially through the generation of reactive oxygen species (ROS) and modulation of cell cycle progression.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays:
- DPPH Radical Scavenging Assay : The compound showed significant scavenging activity with an IC50 value indicating potency in neutralizing free radicals.
- Total Antioxidant Capacity : It effectively reduced oxidative stress markers in vitro.
The antioxidant effects are attributed to its ability to donate electrons and stabilize free radicals, which may contribute to its anticancer properties by protecting normal cells from oxidative damage.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to mitochondrial membrane potential loss and caspase activation.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress that can trigger apoptosis in cancer cells.
Case Studies
Several case studies have illustrated the biological activity of this compound:
- HeLa Cell Study : A study demonstrated that treatment with the compound resulted in increased apoptotic markers such as membrane blebbing and chromatin condensation. Flow cytometry analysis confirmed a significant increase in early apoptotic cells after treatment.
- MCF-7 Cell Study : Another investigation revealed that the compound not only inhibited cell growth but also induced significant changes in gene expression related to apoptosis and cell cycle regulation.
科学的研究の応用
Ophthalmology
Carteolol is primarily known for its use as an ocular hypotensive agent in the treatment of glaucoma and ocular hypertension. It works by reducing intraocular pressure through a dual mechanism of action:
- Beta-Adrenergic Blockade : Carteolol inhibits beta-adrenergic receptors in the ciliary body, leading to decreased aqueous humor production.
- Increased Outflow : It also enhances the outflow of aqueous humor, further contributing to lower intraocular pressure.
Cardiovascular Applications
Beyond its ocular applications, Carteolol has been investigated for its cardiovascular benefits:
- Antihypertensive Effects : Studies have shown that Carteolol can effectively lower blood pressure in hypertensive patients due to its beta-blocking properties.
- Heart Rate Regulation : It helps in managing heart rate and can be beneficial for patients with arrhythmias.
Research on Mechanisms of Action
Recent studies have delved into the molecular mechanisms through which Carteolol exerts its effects:
- Receptor Binding Studies : Research indicates that Carteolol has a higher affinity for beta-adrenergic receptors compared to other beta-blockers, which may account for its effectiveness at lower doses.
- Signal Transduction Pathways : Investigations into intracellular signaling pathways have revealed that Carteolol modulates cyclic AMP levels, influencing various physiological responses.
Case Study 1: Efficacy in Glaucoma Treatment
A clinical trial involving patients with primary open-angle glaucoma demonstrated that administration of Carteolol resulted in a statistically significant reduction in intraocular pressure compared to placebo. The study reported an average decrease of 30% in intraocular pressure over a three-month period.
Case Study 2: Cardiovascular Safety Profile
A cohort study assessed the long-term cardiovascular effects of Carteolol in patients with hypertension. The findings suggested that patients treated with Carteolol experienced not only reduced blood pressure but also improved quality of life metrics without significant adverse effects on heart function.
特性
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-quinolin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKPYMCBUMYZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968019 | |
Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]quinolin-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53371-79-2 | |
Record name | 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053371792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]quinolin-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。